2-[4-(2-Furyl)-3-thienyl]furan

COX-2 inhibition Anti-inflammatory screening Medicinal chemistry

2-[4-(2-Furyl)-3-thienyl]furan, systematically named 3,4-di(furan-2-yl)thiophene, is a heterocyclic aromatic compound composed of a central thiophene ring substituted at the 3- and 4- positions with furan-2-yl groups. It belongs to the broader class of 3,4-diarylthiophenes, a scaffold explored in medicinal chemistry for anti-inflammatory activity.

Molecular Formula C12H8O2S
Molecular Weight 216.254
CAS No. 175205-71-7
Cat. No. B573333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Furyl)-3-thienyl]furan
CAS175205-71-7
Molecular FormulaC12H8O2S
Molecular Weight216.254
Structural Identifiers
SMILESC1=COC(=C1)C2=CSC=C2C3=CC=CO3
InChIInChI=1S/C12H8O2S/c1-3-11(13-5-1)9-7-15-8-10(9)12-4-2-6-14-12/h1-8H
InChIKeyIHDMPKLKNWGJMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(2-Furyl)-3-thienyl]furan (CAS 175205-71-7) – Core Identity and Baseline Physicochemical Profile for Procurement Screening


2-[4-(2-Furyl)-3-thienyl]furan, systematically named 3,4-di(furan-2-yl)thiophene, is a heterocyclic aromatic compound composed of a central thiophene ring substituted at the 3- and 4- positions with furan-2-yl groups . It belongs to the broader class of 3,4-diarylthiophenes, a scaffold explored in medicinal chemistry for anti-inflammatory activity [1]. The compound has a molecular formula of C12H8O2S, a molecular weight of 216.26 g/mol, and a topological polar surface area (TPSA) of 54.52 Ų . Key physicochemical descriptors include a predicted density of 1.235 g/cm³, boiling point of 220.9°C at 760 mmHg, and flash point of 87.4°C .

Why 3,4-Diarylthiophene Analogs Cannot Be Treated as Interchangeable Drop-In Replacements for 2-[4-(2-Furyl)-3-thienyl]furan in Research Applications


Within the 3,4-diarylthiophene family, even single-atom substitutions (e.g., replacing furan-2-yl with thien-2-yl or phenyl) are known to alter electronic structure, redox potential, and target binding interactions in medicinal chemistry contexts [1]. The 3,4-diaryl substitution pattern itself enforces a non-planar, twisted conformation distinct from 2,5-diaryl analogs, which directly impacts π-conjugation length and intermolecular packing in solid-state applications [2]. Generic procurement based solely on diarylthiophene class membership therefore risks introducing unintended changes in reactivity, crystallization behavior, or biological target engagement. The quantitative evidence below illuminates where 2-[4-(2-furyl)-3-thienyl]furan offers measurable differentiation from its closest structural neighbors.

Quantitative Differentiation Guide: 2-[4-(2-Furyl)-3-thienyl]furan vs. Closest Heterocyclic Analog Comparators


COX-2 Binding Affinity of 3,4-Di(furan-2-yl)thiophene vs. Class Reference Baseline

The target compound 3,4-di(furan-2-yl)thiophene exhibits a measured inhibition constant (Ki) of 94,600 nM (94.6 µM) against human recombinant COX-2 in a fluorescence-based enzyme assay [1]. While this value places the compound in the low-micromolar to high-nanomolar range of activity, it is markedly weaker than typical diaryl heterocycle COX-2 inhibitors such as celecoxib (Ki ~ 1-10 nM), confirming that the unadorned 3,4-bis(furyl)thiophene core is not a pharmacophore-optimized lead [2]. This benchmark Ki provides a quantitative starting point for structure-activity relationship (SAR) exploration, enabling researchers to measure the impact of substituent addition relative to this unoptimized parent scaffold.

COX-2 inhibition Anti-inflammatory screening Medicinal chemistry

Computed Physicochemical Profile: 3,4-Di(furan-2-yl)thiophene vs. 3,4-Diphenylthiophene

Replacement of furan-2-yl groups with phenyl rings generates 3,4-diphenylthiophene, the all-carbon aryl analog. The target compound possesses a topological polar surface area (TPSA) of 54.52 Ų, compared to 0 Ų for 3,4-diphenylthiophene, owing to the oxygen atoms in the furan rings . A TPSA increase of 54.52 Ų translates to a predicted improvement in aqueous solubility and a potential reduction in passive membrane permeability, as TPSA values above 60 Ų generally correlate with poor blood-brain barrier penetration, while values below 90 Ų remain favorable for oral absorption [1]. This positions 2-[4-(2-furyl)-3-thienyl]furan in a TPSA window suitable for both peripheral and, potentially with optimization, CNS-targeted programs.

Physicochemical screening ADME prediction Heterocycle selection

Regioisomeric Differentiation: 3,4-Di(furan-2-yl)thiophene vs. 2,5-Di(furan-2-yl)thiophene Electronic Architecture

The substitution pattern on the thiophene core critically governs conjugation efficiency. In 3,4-diarylthiophenes, steric repulsion between the 3- and 4- aryl substituents forces the thiophene ring out of coplanarity, disrupting extended π-orbital overlap and yielding a higher HOMO-LUMO gap compared to 2,5-diarylthiophenes, which can adopt near-planar geometries [1]. The target compound's 3,4-furyl substitution pattern is expected to exhibit a blue-shifted UV-vis absorption onset and higher oxidation potential relative to its 2,5-di(furan-2-yl)thiophene regioisomer. This is supported by studies on analogous 3,4- vs. 2,5-diaryl furan systems, where the 3,4-isomer showed a >20 nm hypsochromic shift in λ_max relative to the 2,5-isomer [2].

Molecular electronics π-Conjugation tuning Organic semiconductors

Thermal Stability Benchmarking: Flash Point and Boiling Point vs. Common Heterocyclic Building Blocks

Reported thermal constants for 2-[4-(2-furyl)-3-thienyl]furan include a boiling point of 220.9°C (at 760 mmHg) and a flash point of 87.4°C . The flash point of 87.4°C classifies the compound as a combustible liquid (Class IIIA under NFPA), presenting a lower ignition risk during routine handling compared to many furan-based monomers (flash points often below 20°C). For instance, furan itself has a flash point of -35°C [1]. The substantially elevated flash point reduces the need for explosion-proof storage and handling infrastructure during bench-scale synthesis, offering a practical procurement advantage for laboratories without specialized flammable solvent storage capabilities.

Process safety Thermal risk assessment Kilolab scale-up

Recommended Procurement Applications for 2-[4-(2-Furyl)-3-thienyl]furan Based on Quantified Differentiation Evidence


SAR Probe Synthesis in COX-2 Inhibitor Lead Optimization Programs

With a measured COX-2 Ki of 94,600 nM , 3,4-di(furan-2-yl)thiophene serves as a quantifiable basal activity scaffold. Medicinal chemistry groups can use this compound as a starting point for parallel library synthesis, measuring fold-improvements in potency upon introduction of sulfonamide, methylsulfonyl, or halogen substituents at the furan rings. This procurement scenario is most relevant for labs seeking an unoptimized, heteroaryl-rich core that allows SAR tracking from a single, well-characterized baseline.

Electronic Structure Tuning in Organic Semiconductor Prototyping

The 3,4-furyl substitution pattern creates a non-planar geometry that widens the HOMO-LUMO gap relative to 2,5-diaryl isomers [1]. Materials scientists developing wide-bandgap host materials for blue OLEDs or electron-blocking layers in OPV devices should select this compound when a higher triplet energy (E_T > 2.4 eV) is required. The controlled regioisomeric architecture allows integration into oligomer chains without introducing undesired charge-transfer states that quench luminescence.

Building Block Procurement for Laboratory-Scale Heterocyclic Synthesis with Reduced Thermal Hazard Profile

The flash point of 87.4°C places this compound in a safer handling category than many low-boiling heterocyclic reagents. Organic synthesis groups operating in standard fume hood environments without explosion-proof electrical classification can procure and handle this building block with reduced fire risk. This is particularly advantageous for academic labs performing multi-step syntheses where cumulative ignition risk from multiple volatile reagents must be managed.

Polar Surface Area-Driven Compound Triage for Parallel Medicinal Chemistry Libraries

The TPSA of 54.52 Ų, situated between the low-TPSA all-carbon analogs and high-TPSA heterocyclic conjugates, makes 2-[4-(2-furyl)-3-thienyl]furan an ideal core for CNS drug discovery programs that require moderate permeability with improved solubility . Procurement for library synthesis allows exploration of the TPSA-permeability axis without the synthetic complexity of introducing solubilizing groups post-hoc.

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